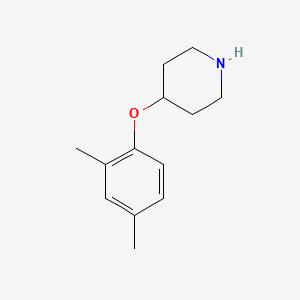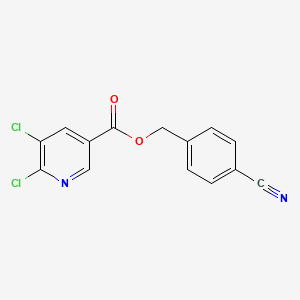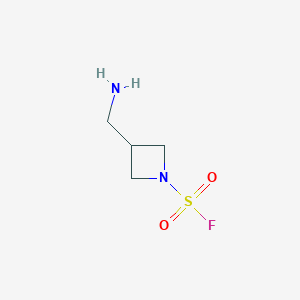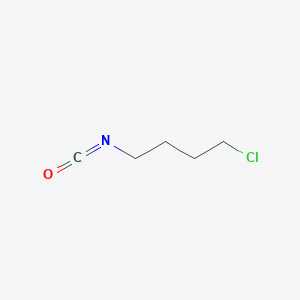
1-Chloro-4-isocyanatobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-isocyanatobutane is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.58 g/mol It is characterized by the presence of both a chloro and an isocyanato functional group attached to a butane backbone
准备方法
1-Chloro-4-isocyanatobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-aminobutane with phosgene (COCl2) under controlled conditions . The reaction typically proceeds as follows:
1-chloro-4-aminobutane+phosgene→this compound+HCl
Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. Alternative methods may include the use of other carbonylating agents or the direct chlorination of 4-isocyanatobutane.
化学反应分析
1-Chloro-4-isocyanatobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions, leading to the formation of corresponding substituted products.
Addition Reactions: The isocyanato group can react with nucleophiles like water, alcohols, or amines to form urea, carbamate, or thiocarbamate derivatives.
Polymerization: The isocyanato group can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific reagents and conditions employed .
科学研究应用
1-Chloro-4-isocyanatobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins, through the formation of stable urea linkages.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
作用机制
The mechanism of action of 1-chloro-4-isocyanatobutane involves its reactivity towards nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity underlies its use in modifying biomolecules and synthesizing various derivatives. The chloro group can also undergo nucleophilic substitution, further expanding its chemical versatility .
相似化合物的比较
1-Chloro-4-isocyanatobutane can be compared with similar compounds such as butyl isocyanate (C5H9NO) and 1-chloro-4-aminobutane (C4H10ClN). While butyl isocyanate lacks the chloro group, making it less versatile in substitution reactions, 1-chloro-4-aminobutane lacks the isocyanato group, limiting its reactivity towards nucleophiles. The presence of both functional groups in this compound makes it unique and highly reactive .
属性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC 名称 |
1-chloro-4-isocyanatobutane |
InChI |
InChI=1S/C5H8ClNO/c6-3-1-2-4-7-5-8/h1-4H2 |
InChI 键 |
DLOJFZYDDGVUCK-UHFFFAOYSA-N |
规范 SMILES |
C(CCCl)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



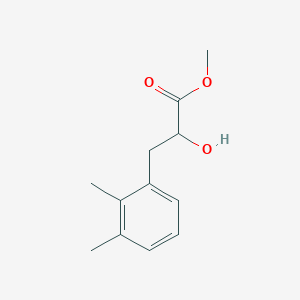
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
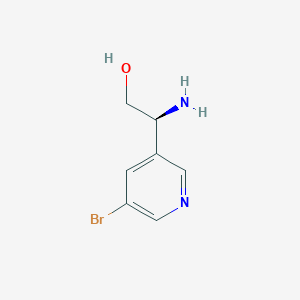
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
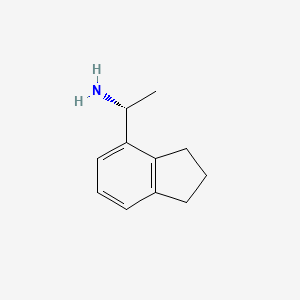


![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)

